Eupatilin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Eupatilin is a naturally occurring flavonoid found in various plants, including Artemisia species (commonly known as wormwood) and Ilex paraguariensis (yerba mate) []. Scientific research suggests Eupatilin possesses a range of biological activities that have sparked interest in its potential therapeutic applications.

Anti-inflammatory Properties

One of the most studied aspects of Eupatilin is its anti-inflammatory potential. Studies have shown that Eupatilin can inhibit the production of inflammatory mediators, such as cytokines and nitric oxide, which play a role in various inflammatory diseases []. For example, research suggests Eupatilin may be effective in reducing inflammation associated with lipopolysaccharide (LPS)-induced lung injury [].

Neuroprotective Effects

Eupatilin has also demonstrated neuroprotective properties in animal models. Studies suggest it may help protect nerve cells from damage caused by oxidative stress and ischemia-reperfusion injury []. This makes Eupatilin a potential candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Other Potential Applications

Scientific research is exploring Eupatilin's potential applications in various other areas. These include:

- Antioxidant activity: Eupatilin's ability to scavenge free radicals suggests it may have antioxidant properties that could be beneficial for overall health [].

- Anticancer effects: Some studies have shown Eupatilin may induce cancer cell death and inhibit tumor growth []. However, more research is needed to understand its potential as an anticancer agent.

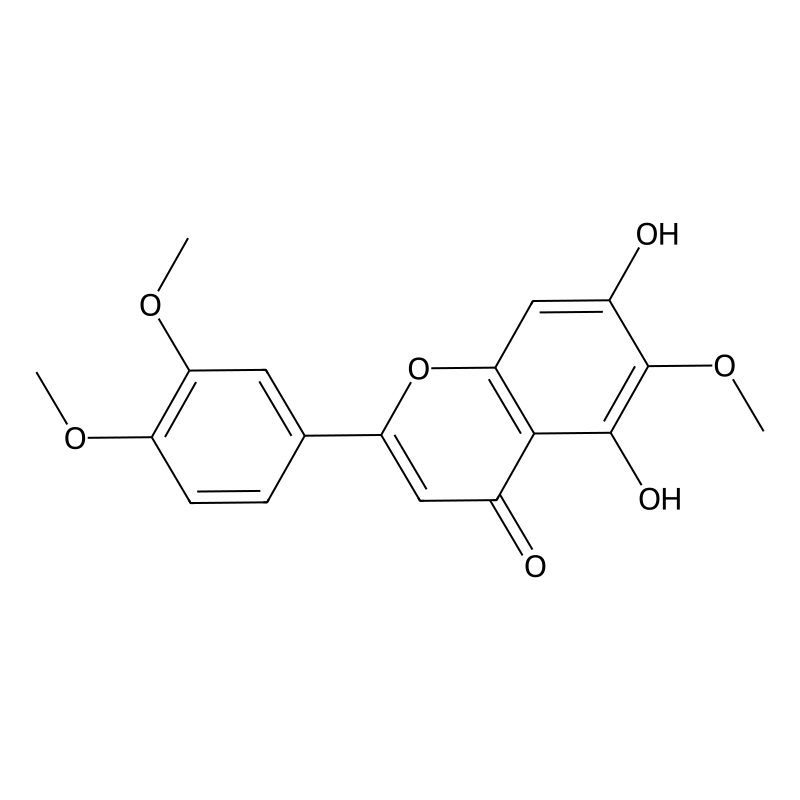

Eupatilin is classified as a trimethoxyflavone with the chemical formula . Its structure features hydroxy groups at positions 5 and 7 and methoxy groups at positions 6, 3', and 4' of the flavone backbone. The compound's unique arrangement contributes to its biological activity and potential therapeutic applications .

The exact mechanisms by which Eupatilin exerts its various health effects are still under investigation []. However, some potential mechanisms have been proposed:

- Antioxidant activity: The structure of Eupatilin with its hydroxyl groups suggests it may act as a free radical scavenger, protecting cells from oxidative damage [].

- Anti-inflammatory activity: Eupatilin may modulate certain signaling pathways involved in inflammation [].

- Anticancer activity: Studies suggest Eupatilin may induce cancer cell death through various mechanisms, but further research is needed to understand the specifics [].

- Data on Eupatilin's toxicity in humans is limited.

- More research is needed to determine its safety profile for human consumption.

- As with many natural compounds, allergic reactions are a possibility, especially for individuals sensitive to plants from the Asteraceae family.

Eupatilin has been studied for its reactivity with various radicals, particularly hydroxyl radicals. Research indicates that eupatilin exhibits significant antioxidant properties by scavenging reactive oxygen species. This activity is crucial for protecting cells from oxidative stress and related damage .

Eupatilin demonstrates a range of biological activities:

- Anti-inflammatory Effects: It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6. Eupatilin inhibits nuclear factor kappa B activation through the regulation of the Akt/IKK pathway .

- Antioxidant Properties: Eupatilin's ability to scavenge free radicals contributes to its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Antiallergic Activity: Studies show that eupatilin can block anaphylactic shock in animal models, highlighting its potential in managing allergic diseases .

Eupatilin can be extracted from Artemisia asiatica using various methods such as solvent extraction and supercritical fluid extraction. Additionally, synthetic routes have been explored that involve the functionalization of flavonoid precursors to introduce the necessary hydroxy and methoxy groups. These synthetic methods aim to produce eupatilin in a more controlled manner for research and therapeutic use .

Eupatilin has several potential applications in medicine:

- Pharmaceutical Development: Due to its anti-inflammatory and antioxidant properties, eupatilin is being investigated as a treatment for conditions like asthma, allergies, and neurodegenerative disorders.

- Cosmetic Industry: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: Eupatilin's antioxidant capabilities may also be utilized in food preservation to enhance shelf life and prevent spoilage .

Eupatilin shares structural similarities with several other flavonoids. Below are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin | Hydroxyflavone with multiple hydroxyl groups | Known for strong antioxidant properties |

| Luteolin | Hydroxyflavone with two hydroxyl groups | Exhibits anti-inflammatory and anticancer effects |

| Apigenin | Hydroxyflavone with a single hydroxyl group | Noted for its neuroprotective effects |

| Jaceosidin | Similar methoxy substitutions | Demonstrates anti-allergic properties |

Uniqueness of Eupatilin: Eupatilin's specific arrangement of methoxy and hydroxy groups contributes to its unique pharmacological profile compared to these similar compounds. Its potent anti-allergic properties set it apart as a promising candidate for treating allergic conditions specifically.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

[2]. Yu K, et al. Eupatilin protects against tumor necrosis factor-α-mediated inflammation inhuman umbilical vein endothelial cells. Int J Clin Exp Med. 2015 Dec 15;8(12):22191-7.

[3]. Jeong JH, et al. Eupatilin Exerts Antinociceptive and Chondroprotective Properties in a Rat Model of Osteoarthritis by Downregulating Oxidative Damage and Catabolic Activity in Chondrocytes. PLoS One. 2015 Jun 17;10(6):e0130882.